

Application Notes and Protocols: Crystallography of ACHN-975 TFA with LpxC Protein

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Compound of Interest

Compound Name: ACHN-975 TFA

Cat. No.: B3047518

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for studying the crystallographic structure of the antibiotic candidate ACHN-975 in complex with its target, the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) protein. LpxC is a crucial zinc-dependent metalloenzyme in the lipid A biosynthetic pathway, essential for the integrity of the outer membrane of most Gram-negative bacteria. Understanding the molecular interactions between ACHN-975 and LpxC at an atomic level is paramount for the rational design of novel and more effective antibiotics.

Introduction to ACHN-975 and LpxC

ACHN-975 is a potent inhibitor of LpxC, exhibiting significant activity against a broad spectrum of Gram-negative pathogens.^{[1][2]} It was the first LpxC inhibitor to advance to human clinical trials.^{[3][4]} The mechanism of action involves the chelation of the catalytic zinc ion in the LpxC active site and interactions within a hydrophobic tunnel.^[3] Crystallographic studies of the ACHN-975-LpxC complex have been instrumental in elucidating these interactions and provide a structural basis for its inhibitory activity.

Quantitative Data Summary

The following tables summarize the inhibitory activity of ACHN-975 and the crystallographic data for its complex with LpxC.

Table 1: In Vitro Inhibitory Activity of ACHN-975

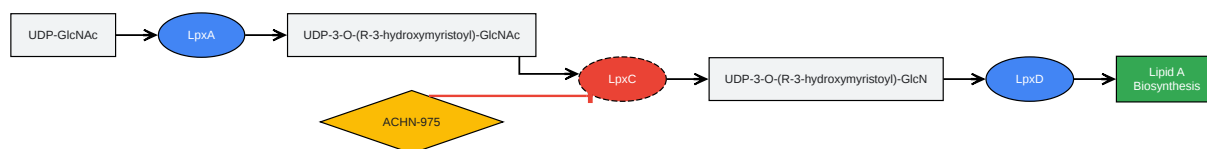
Parameter	Organism/Enzyme	Value	Reference
IC50	P. aeruginosa LpxC	0.3 nM	
Enterobacteriaceae spp.	0.02 nM		
MIC50	P. aeruginosa	0.06 µg/mL	
MIC90	P. aeruginosa	0.25 µg/mL	
Enterobacteriaceae spp.	1 µg/mL		

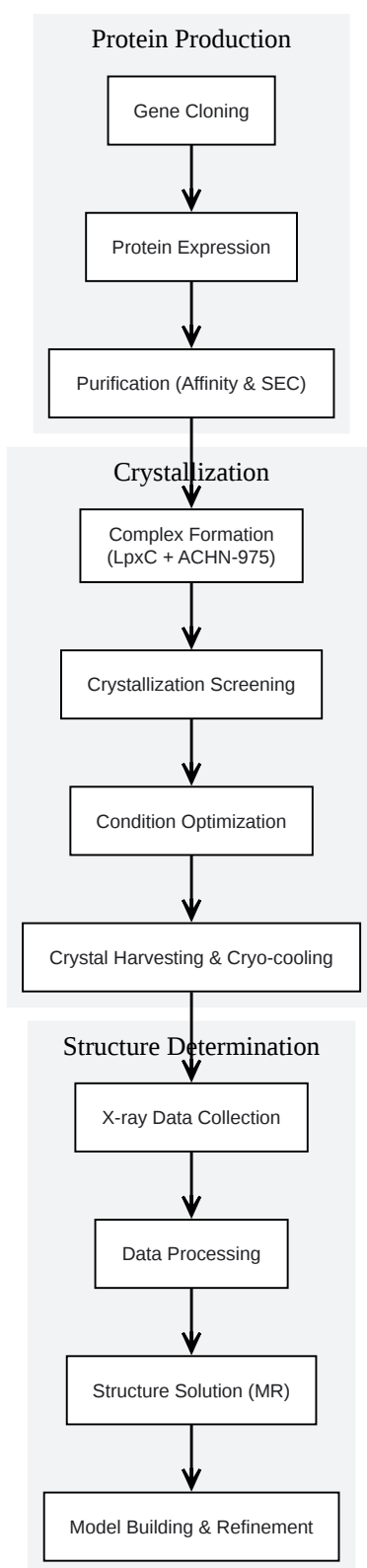
Table 2: Crystallographic Data for ACHN-975-LpxC Complex

Parameter	Aquifex aeolicus LpxC	Pseudomonas aeruginosa LpxC
PDB ID	Not specified	6MOO
Resolution	1.21 Å	2.2 Å
Space Group	Not specified	Not specified
Unit Cell Dimensions	Not specified	Not specified
Rwork / Rfree	16.41% / 18.11%	Not specified
Data Collection Source	Not specified	Not specified

Signaling Pathway: Inhibition of Lipid A Biosynthesis

ACHN-975 targets the initial committed step in the biosynthesis of lipid A, a critical component of the lipopolysaccharide (LPS) that makes up the outer membrane of Gram-negative bacteria. By inhibiting LpxC, ACHN-975 disrupts the integrity of this membrane, leading to bacterial cell death.





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